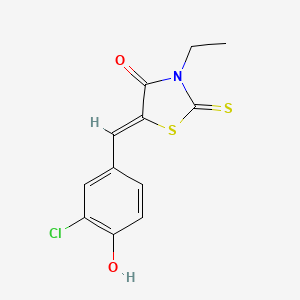![molecular formula C14H13NO5S B4964296 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol CAS No. 7066-53-7](/img/structure/B4964296.png)
2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol, also known as Methylthioninium chloride, is a chemical compound that has been used in various scientific research applications. It is a yellow-green powder that is soluble in water and commonly used as a staining agent in histology and microscopy.
科学的研究の応用
2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol has several scientific research applications. It is commonly used as a staining agent in histology and microscopy to visualize cellular structures. It has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol is not well understood. However, it is believed to act as a redox indicator, undergoing a color change in the presence of oxidizing agents. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death.
実験室実験の利点と制限
One advantage of using 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol in lab experiments is its ability to stain cellular structures, making them visible under a microscope. Additionally, its fluorescent properties make it useful for detecting reactive oxygen species in cells. However, one limitation of using this chemical is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for the use of 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol in scientific research. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this chemical and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a chemical compound that has been used in various scientific research applications. Its ability to stain cellular structures and detect reactive oxygen species make it useful in histology and microscopy. Additionally, its potential neuroprotective and anticancer properties make it a promising candidate for further research. However, its potential toxicity must be carefully considered when designing experiments. Further research is needed to fully understand the mechanism of action of this chemical and its potential applications in various fields of research.
合成法
The synthesis of 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitrophenol in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by recrystallization.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-10-2-5-13(6-3-10)21(19,20)9-11-8-12(15(17)18)4-7-14(11)16/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMFKAVCLNDLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367640 |
Source


|
| Record name | 2-[(4-Methylbenzene-1-sulfonyl)methyl]-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7066-53-7 |
Source


|
| Record name | 2-[(4-Methylbenzene-1-sulfonyl)methyl]-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4964231.png)
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964234.png)
![methyl N-[(4-chlorophenoxy)acetyl]glycinate](/img/structure/B4964238.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4964244.png)

![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B4964269.png)
![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4964279.png)

![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4964294.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)
![methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4964307.png)